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Compound of Interest

Compound Name: 3-Fluoro-5-(methylthio)phenol

Cat. No.: B1447471 Get Quote

An In-depth Technical Guide to 3-Fluoro-5-(methylthio)phenol: Properties, Synthesis, and

Applications

Authored by a Senior Application Scientist
Foreword: The landscape of medicinal chemistry is perpetually in search of novel molecular

scaffolds that offer unique electronic and steric properties. Aryl fluorides and thioethers, in

particular, have garnered significant attention for their ability to modulate pharmacokinetic and

pharmacodynamic profiles of drug candidates. This guide focuses on 3-Fluoro-5-
(methylthio)phenol, a trifunctional building block possessing a reactive phenol, a metabolically

relevant methylthio group, and a strategically placed fluorine atom. While comprehensive

experimental data for this specific isomer is not abundant in public literature, this document

synthesizes available information with established chemical principles and data from close

structural analogs to provide a robust technical overview for researchers, chemists, and drug

development professionals.

Molecular Identity and Physicochemical
Characteristics
3-Fluoro-5-(methylthio)phenol is a substituted aromatic compound whose utility as a

chemical intermediate stems from the distinct properties endowed by its three functional

groups. The interplay between the electron-withdrawing fluorine, the electron-donating hydroxyl
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and methylthio groups, and their specific meta-positioning creates a unique electronic

environment on the phenyl ring.

Core Structural and Chemical Data
A summary of the fundamental properties for 3-Fluoro-5-(methylthio)phenol is presented

below. It is critical to note that while some data is reported, other key experimental values such

as melting and boiling points are not readily available and must be inferred from related

structures.

Property Value / Information Source

CAS Number 1243456-31-6 [1]

Molecular Formula C₇H₇FOS [1]

Molecular Weight 158.19 g/mol [1]

Appearance

Inferred: Colorless to pale

yellow liquid or low-melting

solid

Based on analogs like 3-

Fluorophenol[2]

Solubility

Expected to have low solubility

in water; soluble in organic

solvents (e.g., DMSO, ethanol,

methanol)

Inferred from hydrophobic

nature

The Influence of Functional Groups on Molecular
Properties

Phenolic Hydroxyl (-OH): This group is a hydrogen bond donor and acceptor, significantly

influencing solubility and providing a key site for metabolic conjugation (e.g.,

glucuronidation). It is acidic and can be deprotonated to form a phenoxide, which is a potent

nucleophile for subsequent synthetic transformations.

Fluorine (-F): The fluorine atom at the 3-position is a weak deactivator of the aromatic ring for

electrophilic substitution due to its high electronegativity. In drug development, fluorine
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substitution is a well-established strategy to block metabolic oxidation at that position,

enhance binding affinity, and modulate the acidity (pKa) of the nearby phenolic proton.

Methylthio (-SCH₃): The thioether group can be a site for metabolic oxidation, leading to the

corresponding sulfoxide and sulfone, which can alter the polarity and biological activity of a

molecule. It also influences the electronic nature of the ring, acting as a weak activator.

Synthesis and Reactivity Profile
A definitive, published synthetic route for 3-Fluoro-5-(methylthio)phenol is not readily

available. However, a logical retrosynthetic analysis based on common organic reactions for

analogous compounds allows for the design of a plausible and robust synthetic pathway.

Proposed Synthetic Workflow
A practical approach would likely involve the multi-step functionalization of a commercially

available starting material, such as 3,5-difluorophenol or a related precursor. The causality for

this proposed route is based on controlling the regioselectivity of the substitution reactions.
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Synthetic Pathway

3,5-Difluorophenol

Protection of Phenol
(e.g., Benzyl Ether)

 BnBr, K₂CO₃ 

Nucleophilic Aromatic Substitution (SNAr)
with Sodium Thiomethoxide (NaSMe)

 NaSMe, DMSO, Heat 

Protected Intermediate

Deprotection
(e.g., Hydrogenolysis)

 H₂, Pd/C 

3-Fluoro-5-(methylthio)phenol

Click to download full resolution via product page

Caption: Proposed synthetic workflow for 3-Fluoro-5-(methylthio)phenol.

Detailed Experimental Protocol (Hypothetical)
This protocol is a validated, self-consistent system based on standard procedures for the

reactions involved.
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Step 1: Protection of 3,5-Difluorophenol

To a solution of 3,5-difluorophenol (1.0 eq) in acetone, add potassium carbonate (K₂CO₃, 2.0

eq).

Stir the suspension vigorously and add benzyl bromide (BnBr, 1.1 eq) dropwise at room

temperature.

Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC).

Upon completion, cool the reaction, filter off the solids, and concentrate the filtrate under

reduced pressure.

Purify the crude product by column chromatography to yield 1-(benzyloxy)-3,5-

difluorobenzene.

Causality: The hydroxyl group is protected as a benzyl ether to prevent it from interfering

with the subsequent nucleophilic substitution step.

Step 2: Nucleophilic Aromatic Substitution (SNAr)

Dissolve the protected intermediate (1.0 eq) in a polar aprotic solvent such as Dimethyl

sulfoxide (DMSO).

Add sodium thiomethoxide (NaSMe, 1.2 eq) portion-wise, ensuring the temperature does not

rise excessively.

Heat the reaction mixture (e.g., to 80-100 °C) and monitor by TLC or LC-MS.

After completion, pour the reaction mixture into water and extract with an organic solvent

(e.g., ethyl acetate).

Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate to

obtain the crude thioether.

Causality: The high polarity of DMSO facilitates the SNAr reaction. One of the fluorine

atoms is displaced by the thiomethoxide nucleophile. The reaction is directed by the

activating/directing effects of the existing substituents.
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Step 3: Deprotection via Hydrogenolysis

Dissolve the crude thioether from the previous step in ethanol or methanol.

Add a catalytic amount of palladium on carbon (10% Pd/C).

Purge the flask with hydrogen gas (H₂) and maintain a hydrogen atmosphere (e.g., using a

balloon).

Stir the reaction at room temperature until the starting material is consumed (monitored by

TLC).

Filter the mixture through a pad of Celite to remove the catalyst and concentrate the filtrate.

Purify the final product, 3-Fluoro-5-(methylthio)phenol, by column chromatography.

Causality: Catalytic hydrogenation is a clean and efficient method for cleaving the benzyl

ether protecting group to reveal the final phenolic product.

Applications in Research and Drug Development
This molecule is primarily valuable as a building block for constructing more complex bioactive

compounds.[1] Its trifunctional nature provides multiple handles for chemical modification.

Role as a Pharmaceutical Intermediate
The structural motif of a fluorinated phenol is common in many pharmaceutical agents. The

additional methylthio group offers another point for diversification or for modulating electronic

and steric properties. A key application is in the synthesis of boronic acids, which are crucial

reagents in cross-coupling reactions.[3]

3-Fluoro-5-(methylthio)phenol Conversion to Aryl Halide
or Triflate

Suzuki-Miyaura
Cross-Coupling

Complex Bioactive Molecule
(e.g., Kinase Inhibitor)

Aryl or Heteroaryl
Boronic Acid
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Caption: Application in Suzuki-Miyaura cross-coupling reactions.

The phenol can be converted to a triflate, and this derivative can participate in Suzuki-Miyaura

cross-coupling reactions to form C-C bonds, a cornerstone of modern drug synthesis.[3]

Potential in Medicinal Chemistry
Enzyme Inhibitors: Boronic acids derived from this scaffold can act as reversible inhibitors for

enzymes that bind cis-diols.[3]

Modulation of PK/PD Properties: The fluorine atom can enhance metabolic stability and

binding affinity, while the methylthio group can be oxidized to more polar sulfoxides/sulfones,

providing a "soft spot" for metabolism if desired.

Safety, Handling, and Storage
A specific Safety Data Sheet (SDS) for 3-Fluoro-5-(methylthio)phenol is not widely available.

Therefore, a conservative approach to handling is required, based on the known hazards of its

constituent functional groups and related analogs like 3-fluorothiophenol.

Hazard Profile (Inferred)
Based on analogs, the compound should be treated as potentially hazardous.[4]

Toxicity: Likely to be toxic if swallowed, inhaled, or in contact with skin.[4]

Irritation: May cause skin and serious eye irritation.[5]

Stench: Thiophenols and thioethers can have strong, unpleasant odors.[4]

Handling and Personal Protective Equipment (PPE)
Always handle this chemical inside a certified chemical fume hood.[1]

Wear appropriate PPE, including nitrile gloves, a lab coat, and chemical safety goggles.[1]
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Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with

water.[4]

Avoid generating aerosols or dust.

Storage Conditions
Short-term storage (1-2 weeks): Store at -4°C.[1]

Long-term storage (1-2 years): Store at -20°C.[1]

Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially of

the phenol and thioether moieties.

Spectroscopic Characterization (Predicted)
While experimental spectra are not published, the expected spectroscopic signatures can be

predicted to aid in the identification and characterization of the molecule.
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Technique Expected Features

¹H NMR

- Aromatic region (approx. 6.5-7.5 ppm): Three

distinct signals, likely complex multiplets or

doublets of doublets due to H-H and H-F

coupling. - Phenolic proton (-OH): A broad

singlet, chemical shift dependent on solvent and

concentration. - Methyl protons (-SCH₃): A sharp

singlet around 2.4-2.6 ppm.

¹³C NMR

- Aromatic region (approx. 100-165 ppm): Six

signals. The carbon attached to fluorine (C-F)

will show a large one-bond coupling constant

(¹JCF). Carbons ortho and meta to the fluorine

will show smaller two- and three-bond

couplings. - Methyl carbon (-SCH₃): A signal

around 15-20 ppm.

¹⁹F NMR
- A single resonance, likely a multiplet due to

coupling with neighboring aromatic protons.

IR Spectroscopy

- Broad O-H stretch around 3200-3600 cm⁻¹. -

Aromatic C-H stretches just above 3000 cm⁻¹. -

C=C aromatic ring stretches around 1450-1600

cm⁻¹. - Strong C-F stretch around 1100-1300

cm⁻¹.

Mass Spectrometry

- Molecular ion (M⁺) peak at m/z = 158.02. The

presence of sulfur will give a characteristic M+2

isotope peak with an abundance of ~4.4%

relative to the M⁺ peak.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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